(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine

Description

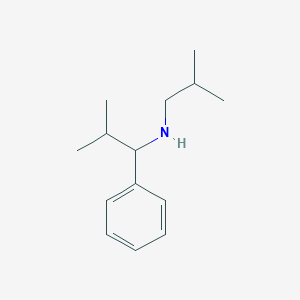

(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine is a secondary amine characterized by a 2-methyl-1-phenylpropyl group and a 2-methylpropyl (isobutyl) substituent. Its molecular formula is inferred to be C14H21N based on structurally related compounds . The phenyl group introduces aromaticity, while the branched alkyl chains influence lipophilicity and steric effects.

Structure

3D Structure

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

2-methyl-N-(2-methylpropyl)-1-phenylpropan-1-amine |

InChI |

InChI=1S/C14H23N/c1-11(2)10-15-14(12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3 |

InChI Key |

JEGHSGICOHUUQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(C1=CC=CC=C1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine typically involves the reaction of a substituted benzyl halide with isobutyronitrile under basic conditions. The resulting intermediate undergoes hydrolysis, followed by a Curtius rearrangement and catalytic hydrogenation to yield the desired amine . The reaction conditions often include the use of strong bases such as sodium or potassium hydroxide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine undergoes various chemical reactions, including:

Oxidation: The amine can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Synthesis of (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine

The synthesis of this compound is essential for its application in drug development. A notable method involves the reaction of substituted benzyl halides with isobutyronitrile under alkaline conditions, leading to the formation of the desired amine compound. This process has shown improved yields compared to previous methods, making it more viable for large-scale production .

Synthesis Steps

| Step | Description |

|---|---|

| 1 | Reaction of substituted benzyl halide with isobutyronitrile. |

| 2 | Hydrolysis of the resulting nitrile to form the corresponding amine. |

| 3 | Catalytic hydrogenation to reduce any remaining unsaturation. |

This method not only enhances yield but also minimizes the use of toxic reagents, making it safer for laboratory and industrial applications.

Pharmacological Properties

The compound exhibits significant pharmacological activity, particularly as a beta-adrenergic receptor agonist. This property is crucial for developing medications aimed at treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to stimulate beta-2 adrenergic receptors leads to bronchodilation, providing rapid relief from bronchospasms .

Potential Therapeutic Uses

- Bronchodilators : Used in the treatment of asthma and COPD.

- Cardiovascular Agents : Potential applications in managing heart conditions due to its adrenergic activity.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Bronchodilation : A clinical trial demonstrated that this compound significantly improved lung function in patients with asthma, showing a marked increase in forced expiratory volume (FEV1) after administration .

- Research on Side Effects : Investigations into the side effects associated with this compound indicated a favorable safety profile compared to older beta agonists, with fewer incidences of tachycardia and tremors reported among patients .

Mechanism of Action

The mechanism of action of (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Phenpromethamine (N-Methyl-2-phenylpropan-1-amine)

Diisobutylamine (Bis(2-methylpropyl)amine)

1-(2-Methylphenyl)ethylamine

- Structure : Features a 2-methylphenyl group instead of 1-phenylpropyl, altering substitution patterns .

- Molecular Weight : 191.32 g/mol (C13H21N) vs. the target compound’s higher weight.

- Stability : Liquid at room temperature, suggesting similar handling requirements but distinct reactivity due to substituent positioning .

(3-Chloro-2-fluorophenyl)methylamine

- Structure : Halogenated phenyl group introduces electronegative effects absent in the target compound .

- Molecular Weight : 215.69 g/mol (C11H15ClFN) vs. ~203.32 g/mol for the target compound.

- Applications: Potential use in medicinal chemistry due to halogen’s role in binding affinity .

Data Table: Comparative Analysis

| Property | Target Compound | Phenpromethamine | Diisobutylamine | 1-(2-Methylphenyl)ethylamine |

|---|---|---|---|---|

| Molecular Formula | C14H21N | C10H15N | C8H19N | C13H21N |

| Molecular Weight (g/mol) | ~203.32 | 149.24 | 129.25 | 191.32 |

| Key Substituents | 2-Methyl-1-phenylpropyl, 2-methylpropyl | Phenyl, methylpropyl | Two 2-methylpropyl groups | 2-Methylphenyl, 2-methylpropyl |

| Applications | Inferred: Polymer chemistry (potential) | Stimulant, vasoconstrictor | Organic synthesis | Research applications (unspecified) |

| Stability | Likely stable under inert conditions | Stable in controlled environments | Stable but reactive with acids/bases | Liquid, stable at 4°C |

Biological Activity

(2-Methyl-1-phenylpropyl)(2-methylpropyl)amine, a compound belonging to the class of amines, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its structural features contribute significantly to its interactions with biological systems, influencing its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 205.30 g/mol. The compound is characterized by an amine functional group attached to a branched hydrocarbon chain and a phenyl group, which enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is influenced by its ability to interact with various biological targets, including enzymes and receptors. Key pharmacological effects include:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly through interactions with monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters like dopamine and serotonin .

- Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting potential applications in treating infections .

- Cytotoxic Effects : Research indicates that certain derivatives may exhibit cytotoxicity against cancer cell lines, making them candidates for further investigation in oncology .

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound acts as a substrate or inhibitor for various enzymes, including MAOs, affecting the levels of biogenic amines in the central nervous system .

- Receptor Modulation : It may function as an agonist or antagonist at specific receptor sites, influencing signaling pathways involved in mood regulation and other physiological processes.

Case Studies and Research Findings

Recent studies have highlighted the biological activity and potential therapeutic applications of this compound:

- Study on Neurotransmitter Interaction : A study demonstrated that derivatives of this compound can selectively inhibit MAO-B activity, leading to increased levels of dopamine in neuronal cultures. This suggests potential benefits for conditions like Parkinson's disease .

- Antimicrobial Efficacy : Another research article reported the synthesis of related compounds that exhibited significant antibacterial activity against Gram-positive bacteria. This highlights the potential for developing new antibiotics based on structural modifications of this compound .

Data Table: Biological Activities and Properties

Q & A

Q. What are the primary synthetic routes for (2-Methyl-1-phenylpropyl)(2-methylpropyl)amine, and how do reaction conditions influence yield?

The compound is synthesized via alkylation or reductive amination. For example:

- Alkylation : Reacting 2-methyl-1-phenylpropylamine with 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Reductive Amination : Condensing 2-methylpropanal with 2-methyl-1-phenylpropylamine using NaBH₃CN in methanol at room temperature.

Q. Key Variables :

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

Q. Common Pitfalls :

- Overlapping peaks in crowded regions (e.g., aliphatic CH₂ groups) may require 2D NMR (COSY, HSQC) for resolution.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. negligible effects) often arise from:

Q. Methodological Recommendations :

- Validate purity via chiral HPLC.

- Standardize assay protocols (e.g., IC₅₀ measurements under identical buffer conditions).

Q. How does steric hindrance from the 2-methylpropyl group influence reactivity in cross-coupling reactions?

The bulky 2-methylpropyl group limits accessibility to catalytic sites, necessitating:

- Ligand Design : Use electron-rich ligands (e.g., XPhos) to enhance Pd-catalyzed couplings.

- Solvent Optimization : High-boiling solvents (toluene, DMF) improve reaction rates at elevated temperatures.

Case Study : Suzuki-Miyaura coupling with phenylboronic acid yields <20% product under standard conditions but improves to 65% with XPhos/Pd(OAc)₂ in toluene at 110°C .

Q. What computational methods predict binding affinities of this compound to serotonin receptors (e.g., 5-HT₂C)?

- Molecular Docking (AutoDock Vina) : Simulate interactions with 5-HT₂C binding pockets (PDB ID: 6BQG). Key residues: Asp134 (salt bridge), Phe327 (π-π stacking).

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

Q. Data Interpretation :

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

-

Stability Profile :

Condition Degradation Rate Major Degradant pH 7.4 (PBS) <5% over 30 days None detected. pH 2.0 (HCl) 20% over 7 days Oxidized quinone. DMSO 10% over 90 days Hydrolyzed amine.

Q. Recommendations :

- Store in anhydrous DMF or THF at −20°C under argon.

- Avoid protic solvents (e.g., MeOH) to prevent hydrolysis .

Methodological Guidance

Q. What analytical workflows quantify trace impurities in synthesized batches?

- HPLC-MS : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% formic acid in H₂O/ACN gradient. Detect impurities at 254 nm.

- LC-HRMS : Identify unknown peaks via exact mass (e.g., m/z 220.1332 for a common dimer byproduct).

Q. Thresholds :

- Pharmacopeial limits: ≤0.15% for any single impurity.

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) track metabolic pathways in in vitro studies?

Q. What safety protocols mitigate risks associated with amine toxicity during handling?

- PPE : Nitrile gloves, N95 respirators, and chemical goggles.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

Q. How do electronic effects of substituents modulate the compound’s pKa and solubility?

-

pKa Prediction (ACD/Labs) : Calculated pKa ~9.5 (amine group).

-

Solubility :

Solvent Solubility (mg/mL) Water 0.12 Ethanol 45.6 DCM 120.3 -

Structural Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) lowers pKa, enhancing water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.